![molecular formula C15H20ClF3N4 B2671182 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane CAS No. 338761-58-3](/img/structure/B2671182.png)
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It has a molecular formula of C13H16Cl2F3N3S and a molecular weight of 374.25 .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives involves a stepwise liquid-phase/vapor–phase process. The process begins with liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). This is followed by vapor–phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Physical And Chemical Properties Analysis
The compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, which is structurally similar to the compound , has a melting point of 16-20 °C, a boiling point of 50-55 °C at 11 mmHg, and a density of 1.524 g/mL at 25 °C . It’s reasonable to expect that “8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane” would have similar physical and chemical properties.Scientific Research Applications
NMR Studies of Analogues
NMR spectroscopy has been utilized to study the conformation of piperazine rings in analogues of the compound. These studies help in understanding the dynamic exchange processes and the structural conformations of such compounds, which are essential for developing new pharmaceuticals and materials with specific properties (Chilmonczyk et al., 1996).
Antimicrobial and Detoxification Applications
The compound's analogues have been explored for antimicrobial and detoxification purposes. For instance, N-halamine-coated cotton utilizing similar structural motifs showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli O157:H7. This application is significant for developing new materials for healthcare and environmental decontamination (Ren et al., 2009).
Synthesis and Structural Analysis
Research into synthesizing and analyzing the crystal structures of oxaspirocyclic compounds related to "8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane" contributes to the broader understanding of spirocyclic compounds. These studies are crucial for the development of new materials with potential applications in various industries, including pharmaceuticals and materials science (Jiang & Zeng, 2016).
Heterocyclization for New Compounds
Heterocyclization reactions involving analogues of the compound have led to the synthesis of new triazaspirodecane-triones. These synthetic methodologies contribute to the discovery of new compounds with potential applications in medicinal chemistry and drug design (Tyrkov et al., 2017).
Future Directions
Trifluoromethylpyridine and its derivatives are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N4/c1-13(2)9-21-14(22-13)3-5-23(6-4-14)12-11(16)7-10(8-20-12)15(17,18)19/h7-8,21-22H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULIKMMARSUTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2(N1)CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

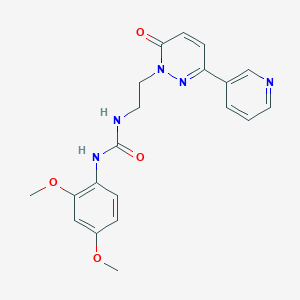
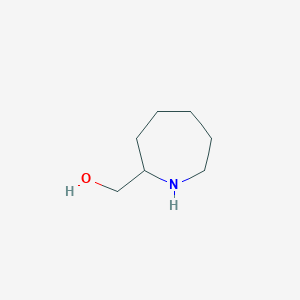
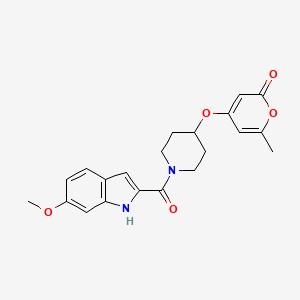
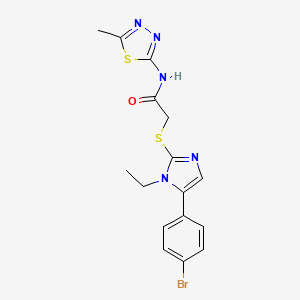
![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)
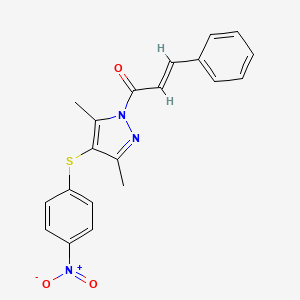
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
![3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2671112.png)
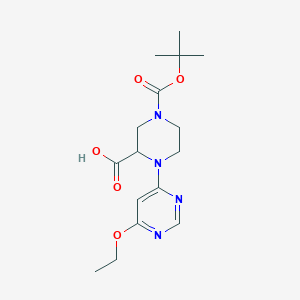
methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)
amine](/img/structure/B2671117.png)
![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)
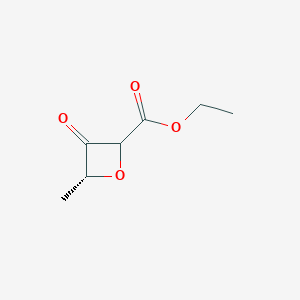
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2671121.png)